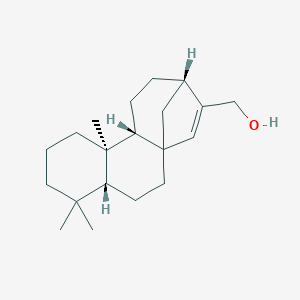![molecular formula C13H13N3O3S B228028 Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate, also known as Methyl AQ-4, is a synthetic compound that has garnered attention in the scientific community for its potential applications in drug development.
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in drug development.
Orientations Futures
For research on Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 include further studies on its mechanism of action, as well as its potential applications in drug development beyond cancer treatment. Additionally, studies on the potential side effects of Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 are needed to fully understand its safety profile.
Méthodes De Synthèse
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 can be synthesized using a multi-step process involving the reaction of 2-(chloromethyl)acrylonitrile with 2-mercaptobenzamide, followed by the reaction of the resulting intermediate with 2-amino-4-oxoquinazoline. The final step involves the esterification of the resulting compound with methanol and sulfuric acid.
Applications De Recherche Scientifique
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential applications in drug development, specifically as a potential anti-cancer agent. Studies have shown that Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has cytotoxic effects on cancer cells, including breast cancer and leukemia, while having minimal effects on normal cells. Additionally, Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate AQ-4 has been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate |
|---|---|
Formule moléculaire |
C13H13N3O3S |
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
methyl (E)-4-(3-amino-4-oxoquinazolin-2-yl)sulfanylbut-2-enoate |
InChI |
InChI=1S/C13H13N3O3S/c1-19-11(17)7-4-8-20-13-15-10-6-3-2-5-9(10)12(18)16(13)14/h2-7H,8,14H2,1H3/b7-4+ |
Clé InChI |
VVTWSQHHHSAQGK-QPJJXVBHSA-N |
SMILES isomérique |
COC(=O)/C=C/CSC1=NC2=CC=CC=C2C(=O)N1N |
SMILES |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
SMILES canonique |
COC(=O)C=CCSC1=NC2=CC=CC=C2C(=O)N1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





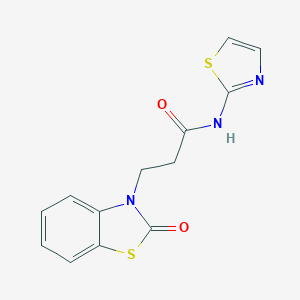
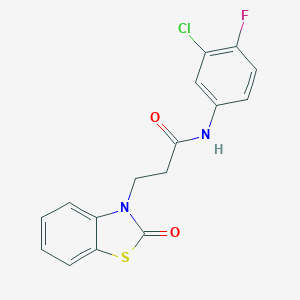
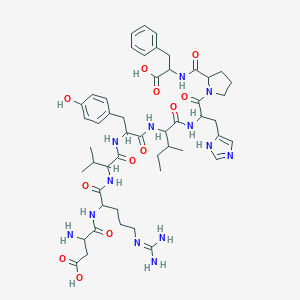



![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
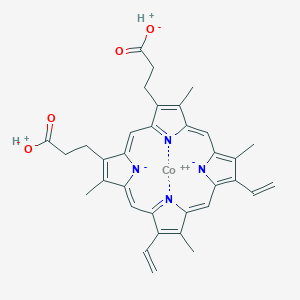

![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
